An In-depth Technical Guide to (9E)-9-Dodecen-1-ol: Structure, Synthesis, and Biological Function
An In-depth Technical Guide to (9E)-9-Dodecen-1-ol: Structure, Synthesis, and Biological Function
This guide provides a comprehensive technical overview of (9E)-9-dodecen-1-ol, a significant semiochemical in the field of chemical ecology. Tailored for researchers, scientists, and professionals in drug development and pest management, this document delves into the molecule's structural characteristics, stereoselective synthesis, purification, analytical characterization, and its role in insect olfaction.
Core Compound Identification and Properties
(9E)-9-Dodecen-1-ol is a long-chain unsaturated alcohol that functions as a crucial component of the sex pheromone blend of several lepidopteran species, most notably the codling moth (Cydia pomonella), a major pest of pome fruit orchards worldwide. Its precise structure and isomeric purity are paramount to its biological activity.
Chemical Structure and CAS Number
The structure of (9E)-9-dodecen-1-ol consists of a twelve-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a carbon-carbon double bond between the ninth and tenth carbon atoms. The "(9E)" designation specifies the trans or entgegen configuration of the substituents around this double bond.
Chemical Structure:
Figure 1: 2D structure of (9E)-9-Dodecen-1-ol.
The unique identifier for this specific stereoisomer is its CAS Registry Number.
| Identifier | Value | Source |
| CAS Number | 35237-62-8 | [1] |
| Molecular Formula | C12H24O | [1] |
| Molecular Weight | 184.32 g/mol | [1] |
| IUPAC Name | (9E)-9-Dodecen-1-ol | [1] |
| Synonyms | (E)-9-Dodecen-1-ol, trans-9-Dodecen-1-ol | [2] |
Table 1: Core Identification Properties of (9E)-9-Dodecen-1-ol.
Stereoselective Synthesis Methodologies
The biological activity of (9E)-9-dodecen-1-ol is intrinsically linked to the E geometry of its double bond. Therefore, stereoselective synthesis is not merely a matter of efficiency but a prerequisite for obtaining a biologically active compound. Several synthetic strategies can be employed to achieve high E selectivity. The choice of method often depends on the available starting materials, scalability, and the desired level of isomeric purity.
Rationale for Stereoselective Synthesis
Non-stereoselective methods would yield a mixture of (E) and (Z) isomers, necessitating challenging and often costly purification steps. More importantly, the presence of the (Z)-isomer can in some cases inhibit the biological response to the active (E)-isomer, rendering the mixture ineffective or even repellent to the target insect. Thus, the causality behind choosing a stereoselective route is to ensure the final product has the correct geometry to effectively mimic the natural pheromone.
Experimental Protocol: A Wittig-Based Approach
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. To achieve high E-selectivity, a stabilized phosphorus ylide is typically employed. The following protocol outlines a plausible synthetic route to (9E)-9-dodecen-1-ol.
Figure 2: Workflow for the synthesis of (9E)-9-Dodecen-1-ol.
Step-by-Step Methodology:
-
Monobromination of 1,8-Octanediol: A solution of 1,8-octanediol in toluene is treated with hydrobromic acid to selectively replace one hydroxyl group with a bromine atom, yielding 8-bromooctan-1-ol. The use of a non-polar solvent and controlled stoichiometry favors monosubstitution.
-
Protection of the Hydroxyl Group: The remaining hydroxyl group of 8-bromooctan-1-ol is protected to prevent its interference in subsequent steps. A common protecting group for alcohols is tetrahydropyran (THP), which is introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Formation of the Phosphonium Salt: The protected bromo-alcohol is then reacted with triphenylphosphine in a suitable solvent like acetonitrile to form the corresponding triphenylphosphonium bromide salt. This is a standard SN2 reaction.
-
Wittig Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium, at low temperature to generate the phosphorus ylide. This highly reactive species is then reacted in situ with butyraldehyde. For achieving high E-selectivity with a non-stabilized ylide, the Schlosser modification can be employed, which involves deprotonation-protonation steps to favor the more stable trans-oxaphosphetane intermediate[3][4].
-
Deprotection: The resulting THP-protected (9E)-9-dodecen-1-ol is then deprotected by acidic hydrolysis (e.g., with p-toluenesulfonic acid in methanol) to yield the final product, (9E)-9-dodecen-1-ol.
Alternative Stereoselective Routes
-
Julia-Lythgoe and Julia-Kocienski Olefination: These methods involve the reaction of a sulfone carbanion with an aldehyde, followed by reductive elimination or a rearrangement-elimination sequence. The Julia-Kocienski modification is particularly advantageous as it is often a one-pot procedure that provides excellent E-selectivity[2][5][6][7].
-
Cross-Metathesis: Alkene metathesis, using catalysts such as Grubbs' or Schrock's catalysts, offers a powerful method for forming the double bond with high stereocontrol. The cross-metathesis of 1-decene with an appropriate functionalized alkene partner could be a viable route[8][9][10].
Purification and Analytical Characterization
Ensuring the high purity of the synthesized (9E)-9-dodecen-1-ol is critical for its use in biological assays and field applications. A multi-step purification and characterization process is employed to confirm both the chemical and isomeric purity.
Purification Protocol: Column Chromatography
Flash column chromatography over silica gel is a standard and effective method for the purification of medium-polarity compounds like long-chain alcohols[11][12].
Step-by-Step Methodology:
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: A gradient of increasing polarity is used for elution, starting with a low-polarity solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (9E)-9-dodecen-1-ol.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the final product.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Key expected signals for (9E)-9-dodecen-1-ol include:
-
A triplet at ~3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
Multiplets between 5.3-5.5 ppm for the two vinylic protons (-CH=CH-). The coupling constant between these protons (typically 11-18 Hz for a trans configuration) is diagnostic of the E-geometry[13].
-
A triplet at ~0.9 ppm for the terminal methyl group (-CH₃).
-
A series of multiplets between 1.2-2.1 ppm for the methylene protons of the aliphatic chain.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals include:
3.2.2. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification.
-
Retention Time: The retention time on a GC column provides a measure of the compound's volatility and interaction with the stationary phase, which can be used for identification when compared to a standard.
-
Mass Spectrum: The mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragmentation pattern. For a long-chain alcohol like (9E)-9-dodecen-1-ol, characteristic fragmentation patterns include:
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. Key expected absorptions for (9E)-9-dodecen-1-ol are:
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.
-
C-H stretching absorptions just below 3000 cm⁻¹.
-
A C-O stretching absorption around 1050-1150 cm⁻¹.
-
A characteristic peak around 965 cm⁻¹ for the C-H out-of-plane bending of the trans double bond.
Biological Role and Mechanism of Action in Insect Olfaction
(9E)-9-Dodecen-1-ol is a key component of the sex pheromone of the codling moth, Cydia pomonella. Pheromones are chemical signals that mediate communication between individuals of the same species. In this case, the female moth releases a specific blend of compounds, including (9E)-9-dodecen-1-ol, to attract males for mating.
The Olfactory Signal Transduction Pathway
The perception of pheromones in moths is a complex process that involves several key protein families.
Figure 3: Simplified schematic of the pheromone signal transduction pathway.
-
Pheromone Binding and Transport: Volatile pheromone molecules enter the sensory hairs (sensilla) on the male moth's antennae and dissolve in the sensillar lymph. Here, they are bound by Pheromone Binding Proteins (PBPs)[1][12][17][20]. In Cydia pomonella, proteins such as CpomPBP1 and CpomPBP2 have been identified and shown to bind 12-carbon molecules[5][8]. These PBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs).
-
Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR), which is a transmembrane protein. The OR is part of a heteromeric complex with a highly conserved co-receptor called Orco[1][12][20]. The binding of the pheromone to the OR induces a conformational change in the receptor complex. While the specific receptor for (9E)-9-dodecen-1-ol in Cydia pomonella is a subject of ongoing research, several candidate ORs have been identified in this species[21][22][23][24].
-
Signal Transduction: The activation of the OR-Orco complex leads to the opening of an ion channel, resulting in an influx of cations into the OSN. This depolarizes the neuron's membrane, generating an electrical signal (receptor potential)[1][12][17][20]. If this potential reaches a certain threshold, it triggers a series of action potentials that are transmitted along the axon of the OSN to the antennal lobe of the moth's brain.
-
Signal Termination: To maintain the sensitivity of the olfactory system, the pheromone signal must be rapidly terminated. This is achieved through enzymatic degradation of the pheromone molecules by Pheromone Degrading Enzymes (PDEs) present in the sensillar lymph.
Conclusion
(9E)-9-Dodecen-1-ol is a molecule of significant interest in chemical ecology and integrated pest management. Its precise chemical structure, particularly the E-geometry of the double bond, is critical for its biological function as an insect sex pheromone. The stereoselective synthesis of this compound is therefore of paramount importance. A thorough understanding of its analytical characteristics is essential for quality control and the interpretation of biological data. Furthermore, elucidating the molecular mechanisms of its perception by insects opens up new avenues for the development of novel and environmentally benign pest control strategies. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further research and application in this exciting field.
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